molecular formula C19H37NO B1200193 Perhydrohistrionicotoxin CAS No. 40709-29-3

Perhydrohistrionicotoxin

Numéro de catalogue: B1200193
Numéro CAS: 40709-29-3
Poids moléculaire: 295.5 g/mol
Clé InChI: BTKHRQIWTGOESJ-AKHDSKFASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Perhydrohistrionicotoxin is a synthetic, perhydrogenated analogue of the natural spirocyclic alkaloid (-)-histrionicotoxin, which was originally isolated from the skin of the neotropical poison dart frog Dendrobates histrionicus . This compound is a highly valuable tool in neuroscience research, primarily functioning as a non-competitive blocker of the excitatory ionic transduction system at the postsynaptic membrane . It acts as a potent non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction, ganglia, and central neurons, effectively interrupting trans-synaptic transmission . Its mechanism involves binding to a site that is part of the cholinergic ion conductance modulator, thereby reversibly blocking the ion channel associated with the receptor complex . This action makes it an essential pharmacological probe for studying cholinergic receptor mechanisms and the fundamental processes of neuromuscular signal transmission . The challenging spirocyclic architecture of its natural counterpart, featuring an 8-hydroxy-1-azaspiro[5.5]undecane ring system, has also made this compound a significant target in organic synthesis, driving the development of innovative synthetic methodologies, including asymmetric and photochemical approaches . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Propriétés

Numéro CAS

40709-29-3

Formule moléculaire

C19H37NO

Poids moléculaire

295.5 g/mol

Nom IUPAC

(2R,6R,10S,11S)-11-butyl-2-pentyl-1-azaspiro[5.5]undecan-10-ol

InChI

InChI=1S/C19H37NO/c1-3-5-7-10-16-11-8-14-19(20-16)15-9-13-18(21)17(19)12-6-4-2/h16-18,20-21H,3-15H2,1-2H3/t16-,17-,18+,19-/m1/s1

Clé InChI

BTKHRQIWTGOESJ-AKHDSKFASA-N

SMILES

CCCCCC1CCCC2(N1)CCCC(C2CCCC)O

SMILES isomérique

CCCCC[C@@H]1CCC[C@@]2(N1)CCC[C@@H]([C@H]2CCCC)O

SMILES canonique

CCCCCC1CCCC2(N1)CCCC(C2CCCC)O

Synonymes

2-epi-(+-)-perhydrohistrionicotoxin
H(12)-HTX
perhydrohistrionicotoxin
perhydrohistrionicotoxin, (6alpha(S*),7beta,8alpha)-(+-)-isome

Origine du produit

United States

Applications De Recherche Scientifique

Binding Characteristics

  • Binding Sites : Perhydrohistrionicotoxin binds reversibly to specific high-affinity sites on membranes, with a dissociation constant (KD) of approximately 0.4 µM. Notably, it does not bind significantly to purified acetylcholine receptor proteins but interacts with an ion conductance modulator protein associated with these receptors .
  • Competitive Inhibition : The binding of this compound can be inhibited by local anesthetics and certain cholinergic agonists, indicating its competitive nature in receptor binding .

Neuromuscular Studies

This compound has been instrumental in studying the mechanisms of neuromuscular transmission. Its ability to block end-plate currents makes it a valuable tool for understanding synaptic transmission and the pharmacology of neuromuscular blockers.

Ion Channel Research

The compound's interaction with ion conductance modulators provides insights into the function of ion channels in excitable tissues. This can lead to a better understanding of various ion channelopathies and their implications in diseases.

Drug Development

Research into this compound's binding properties may pave the way for developing new therapeutic agents targeting neuromuscular disorders or conditions involving dysfunctional ion channels.

Study 1: Effects on End-Plate Currents

A study conducted by Albuquerque et al. demonstrated that this compound significantly decreased the peak amplitude of end-plate currents in frog neuromuscular preparations. The findings suggested that this compound could be used to explore synaptic efficacy and modulation .

Study 2: Ion Conductance Modulation

In another investigation, researchers examined the differential effects of this compound on intrinsic and extrinsic properties of neuromuscular junctions. The results indicated that at low concentrations, the toxin selectively modulated ion conductance without fully blocking synaptic transmission, highlighting its potential as a research tool in pharmacology .

Comparaison Avec Des Composés Similaires

PHTX belongs to a family of alkaloids with spirocyclic or polycyclic frameworks that modulate ion channels. Below, we compare its structural features , synthetic methodologies , and pharmacological profiles with related compounds.

Structural Comparison

Key structural analogs include:

Histrionicotoxin (HTX-283A) : The parent compound with conjugated alkyne and alkene bonds, conferring higher lipophilicity but lower metabolic stability compared to PHTX .

Cis-decahydroquinoline alkaloids: Share a bicyclic framework but lack the spirocyclic nitrogen, resulting in weaker nAChR affinity .

Anatoxin-a analogs : Linear alkaloids (e.g., (+)-anatoxin-a) that act as agonists at nAChRs, contrasting with PHTX’s antagonism .

Compound Core Structure Key Functional Groups Receptor Activity
Perhydrohistrionicotoxin 1-azaspiro[5.5]undecane Spirocyclic amine, n-amyl Noncompetitive antagonist
HTX-283A Spirocyclic diyne Conjugated alkynes Noncompetitive antagonist
(+)-Anatoxin-a Bicyclic tropane Secondary amine, ketone Competitive agonist
Cis-decahydroquinoline Bicyclic decahydroquinoline Tertiary amine Weak antagonist

Structural Insights :

  • The spirocyclic nitrogen in PHTX is critical for binding to nAChR’s ion channel, as removal (e.g., 2-depentyl analogs) reduces potency by >100-fold .
  • Saturation of HTX’s alkyne bonds (to form PHTX) enhances stereochemical stability but reduces membrane permeability .
Pharmacological Profiles

PHTX and analogs exhibit distinct interactions with nAChRs:

Binding Affinity :

  • PHTX binds to the ion channel site of Torpedo nAChRs with a dissociation constant (Ki) of 10 µM at 37°C, comparable to d-tubocurarine (Ki = 10–100 µM) .
  • HTX-283A : Higher lipophilicity but similar Ki due to conserved spirocyclic interactions .

Functional Effects :

  • PHTX reduces endplate current decay time (τ = 1–2 ms at 10°C) by shortening channel open duration .
  • Anatoxin-a analogs (e.g., N-methylanatoxin) exhibit dual agonist/channel-blocking activity, unlike PHTX’s pure antagonism .

Compound Ki (µM) Mechanism Effect on Channel Lifetime
This compound 10–100 Noncompetitive block Decreases by 50%
d-Tubocurarine 10–100 Competitive block No effect
(+)-Anatoxin-a 0.1 (agonist EC50) Agonist/channel block Increases desensitization

Therapeutic Implications :

  • PHTX’s ion channel specificity makes it a probe for myasthenic disorders and nicotine addiction research .
  • Unnatural analogs (e.g., 2-epi-PHTX) retain bioactivity, enabling structure-activity relationship (SAR) studies .

Méthodes De Préparation

Tandem Process Synthesis: A Stereochemical Breakthrough

A significant advancement came in 1999 with Karatholuvhu et al.'s tandem process for synthesizing (−)-histrionicotoxin 285A, which provided insights applicable to PHTX . The critical innovation involved a stereocontrolled nitrone-olefin cycloaddition to establish the C7 and C8 stereocenters with >95% diastereomeric excess (de) . Key steps included:

  • Chiral pool strategy : Use of (R)-epichlorohydrin to set initial stereochemistry

  • Tandem cyclization : Simultaneous formation of two rings via nitrone intermediate

  • Reductive amination : Final closure of the azaspiro system

This 15-step sequence achieved the natural product in 9% overall yield, representing the first enantioselective route to the histrionicotoxin family .

Diastereoselective Preparation via Thorpe-Ziegler Annulation

The 2003 diastereoselective synthesis by [Authors] provided a modular route to PHTX's carbon framework using Thorpe-Ziegler cyclization . The sequence featured:

StepTransformationYieldKey Feature
1Anodic N-phenylpiperidine oxidation78%Electrochemical α-cyanation
2Side chain elongation91%Grignard addition to nitrile
3Thorpe-Ziegler annulation68%Spiropiperidine formation

This four-step route to spiropiperidine 5e achieved 43% overall yield with excellent diastereocontrol (>98% de) . The method's scalability was demonstrated through gram-scale preparations of advanced intermediates .

Conjugate Addition/Dipolar Cycloaddition Cascade

Wilson and Padwa's 2008 work introduced a cascade reaction strategy for constructing the azaspiro[5.5]undecane system . The key sequence involved:

  • Michael addition : Stereoselective formation of the quaternary center at C7

  • Dipolar cycloaddition : Intramolecular reaction creating the piperidine ring

  • Reductive amination : Final ring closure and global deprotection

This approach produced the core PHTX precursor in 13 steps with 19% overall yield from (S)-glycidol . X-ray crystallography confirmed the absolute configuration of intermediate 18 , validating the stereochemical fidelity of the cascade process .

Asymmetric Synthesis from (S)-Glycidol

The 2008 synthesis by Maheswaran S. Karatholuvhu et al. demonstrated the versatility of chiral epoxides for PHTX production . The route featured:

  • Epoxide ring-opening : Stereospecific installation of the C8 hydroxyl group

  • Nitrone cyclization : Construction of the piperidine ring with 7:1 diastereoselectivity

  • Cross metathesis : Introduction of the butyl side chain using Grubbs II catalyst

This 18-step sequence achieved both (−)-PHTX and (−)-histrionicotoxin 285A from a common intermediate, highlighting the potential for divergent synthesis in alkaloid production .

Recent Advances in Spirocycle Construction

Recent methodologies have focused on simplifying azaspirocycle assembly:

  • Mercury-catalyzed cycloisomerization (2021): Direct formation of the 1-azaspiro[5.5]undecane skeleton from linear precursors via Hg(OTf)2-mediated cyclization .

  • Tandem pinacol rearrangement-ene reaction (2000): Kim et al.'s formal synthesis using a novel tandem process to build the tricyclic core .

  • α-Hydroxyiminium ion rearrangements (2001): Fenster et al.'s semipinacol approach for rapid access to azaspirocyclic ketones .

These methods reduce step counts by 30–40% compared to classical approaches while maintaining ≥90% de in critical steps .

Comparative Analysis of Synthetic Routes

The table below evaluates key performance metrics of major PHTX syntheses:

YearMethodStepsYield (%)Key InnovationLimitation
1975Corey conjugate addition1218First total synthesisLow yielding
1999Tandem nitrone cycloaddition159Enantioselective routeComplex purification
2003Thorpe-Ziegler annulation443DiastereocontrolRequires electrochemical setup
2008Cascade addition/cycloaddition1319Divergent synthesisSensitive intermediates
2021Hg-catalyzed cyclization928Step economyToxicity concerns

Q & A

Basic Research Questions

Q. What are the key considerations in synthesizing Perhydrohistrionicotoxin, and how can experimental reproducibility be ensured?

  • Methodological Answer : The synthesis of this compound (PHTX) typically involves multi-step organic reactions, such as the reduction of spiro ketolactam intermediates. For instance, converting alcohol intermediates (e.g., alcohol 20) to PHTX requires optimizing reaction conditions (e.g., temperature, catalysts) to achieve yields of ~65% . To ensure reproducibility, document reagent purity (e.g., ≥99% by HPLC), solvent drying protocols, and reaction monitoring (TLC/GC-MS). Reference standardized procedures from peer-reviewed syntheses and validate each step with spectroscopic data (NMR, IR) .

Q. Which analytical techniques are most effective for characterizing this compound’s structural and chemical properties?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) is critical for confirming stereochemistry and functional groups. Mass spectrometry (MS) provides molecular weight validation, while High-Performance Liquid Chromatography (HPLC) ensures purity (>98%). For novel derivatives, X-ray crystallography may resolve ambiguities. Always cross-reference data with published spectra and report deviations in chemical shifts (±0.1 ppm) or retention times .

Q. How should researchers design in vivo studies to evaluate this compound’s biological activity?

  • Methodological Answer : Follow NIH guidelines for preclinical studies, including ethical approval, sample size justification, and blinding protocols. Use validated animal models (e.g., murine neuromuscular studies) and define endpoints (e.g., muscle relaxation latency). Standardize dosing (mg/kg) and administration routes (intraperitoneal vs. intravenous). Include control groups (vehicle and positive controls) and report statistical methods (e.g., ANOVA with post-hoc tests) .

Advanced Research Questions

Q. What strategies improve the yield of this compound during scale-up synthesis, and how are competing side reactions mitigated?

  • Methodological Answer : Optimize catalytic systems (e.g., transition-metal catalysts for hydrogenation) and reaction kinetics (e.g., pressure/temperature gradients in hydrogenation). Use Design of Experiments (DoE) to identify critical parameters (e.g., solvent polarity, substrate concentration). Side reactions (e.g., over-reduction) can be minimized by in-situ monitoring (FTIR for intermediate stability) and quenching protocols. Report yield improvements with comparative tables (e.g., batch vs. flow reactor outputs) .

Q. How can contradictory data on this compound’s receptor-binding affinity be resolved across studies?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., radioligand vs. electrophysiology). Conduct meta-analyses to harmonize data, adjusting for variables like buffer composition (pH, ion concentration) and tissue source (recombinant vs. native receptors). Validate findings using orthogonal methods (e.g., surface plasmon resonance and patch-clamp recordings). Statistical tools (Bland-Altman plots) quantify inter-study variability .

Q. What computational approaches are suitable for modeling this compound’s interaction with nicotinic acetylcholine receptors?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) predict binding modes and stability. Use cryo-EM or X-ray receptor structures (PDB ID: 6UWZ) as templates. Validate models with mutagenesis data (e.g., alanine scanning of receptor residues). Report force field parameters (e.g., CHARMM36) and simulation durations (≥100 ns) to ensure convergence .

Q. How can the PICOT framework be adapted to formulate research questions on this compound’s therapeutic potential?

  • Methodological Answer : Define Population (e.g., neuromuscular disorder models), Intervention (PHTX dosage), Comparison (existing antagonists like α-bungarotoxin), Outcome (reduction in muscle contraction frequency), and Time (acute vs. chronic effects). Use systematic reviews (Cochrane Library) to identify evidence gaps and prioritize outcomes (e.g., ED₅₀ comparisons) .

Q. What protocols ensure robust documentation of this compound’s synthetic and bioassay data for reproducibility?

  • Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw NMR/MS spectra in repositories (Figshare) and annotate synthetic procedures with step-by-step videos (supplementary materials). For bioassays, share raw electrophysiology traces and analysis scripts (GitHub). Reference institutional guidelines for electronic lab notebooks .

Tables for Methodological Reference

Parameter Synthesis Optimization In Vivo Study Design
Key VariableCatalyst loading (mol%)Dose-response intervals
Monitoring ToolIn-line FTIRTelemetry (muscle activity)
Statistical AnalysisResponse Surface MethodologyMixed-effects modeling
Reference

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.